Cas no 62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate)
Ethyl 4-bromothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-bromothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
- 4-bromo-2-Thiophenecarboxylic acid ethyl ester
- SLNFTOHTVYSKLD-UHFFFAOYSA-N
- AB23220
- 4-Bromothiophene-2-carboxylic acid ethyl ester
- 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER
- Ethyl4-bromothiophene-2-carboxylate
- DTXSID30445763
- 62224-17-3
- SY284510
- SCHEMBL425790
- MFCD06204328
- CS-0041733
- FT-0734676
- DB-073073
-
- MDL: MFCD06204328
- Inchi: 1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
- InChI Key: SLNFTOHTVYSKLD-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C(=O)OCC)=C1
Computed Properties
- Exact Mass: 233.93501
- Monoisotopic Mass: 233.93501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5
- XLogP3: 2.8
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 271.0±20.0 °C at 760 mmHg
- Flash Point: 117.7±21.8 °C
- PSA: 26.3
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 4-bromothiophene-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-bromothiophene-2-carboxylate Pricemore >>
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| Alichem | A169003902-5g |
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| Fluorochem | 231955-10g |
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ethyl 4-bromothiophene-2-carboxylate |
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| Chemenu | CM199163-10g |
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Ethyl 4-bromothiophene-2-carboxylate Suppliers
Ethyl 4-bromothiophene-2-carboxylate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Ethyl 4-bromothiophene-2-carboxylate
Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3) is a significant intermediate in the realm of organic synthesis, particularly within the pharmaceutical industry. This compound, characterized by its brominated thiophene core and ester functionality, has garnered considerable attention due to its utility in constructing complex molecular architectures. The structural motif of thiophene, a five-membered heterocyclic ring containing sulfur, is widely recognized for its prevalence in biologically active molecules, making derivatives like Ethyl 4-bromothiophene-2-carboxylate invaluable in drug discovery and development.
The< strong>Ethyl 4-bromothiophene-2-carboxylate molecule serves as a pivotal building block for the synthesis of various pharmacologically relevant compounds. Its bromine substituent at the 4-position enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These transformations are instrumental in constructing carbon-carbon bonds, a fundamental requirement for designing novel therapeutic agents. Additionally, the carboxylate ester group at the 2-position provides a versatile handle for further derivatization, including amidation, hydrolysis, and transesterification reactions.
In recent years, there has been a surge in research focusing on thiophene derivatives due to their demonstrated biological activity across multiple therapeutic areas. For instance, studies have highlighted the potential of< strong>Ethyl 4-bromothiophene-2-carboxylate as a precursor in the synthesis of antiviral and anticancer agents. The bromothiophene scaffold is particularly intriguing because it mimics natural products found in microbial communities, which have been a rich source of bioactive compounds. Researchers have leveraged this structural similarity to develop novel inhibitors targeting viral proteases and kinases, contributing to advancements in antiviral therapy.
The pharmaceutical industry has also explored< strong>Ethyl 4-bromothiophene-2-carboxylate as a key intermediate in the development of central nervous system (CNS) drugs. Thiophene derivatives are known to interact with various neurotransmitter receptors and ion channels, making them promising candidates for treating neurological disorders such as epilepsy and Alzheimer's disease. The bromine atom's presence on the thiophene ring facilitates selective modifications that can fine-tune the pharmacokinetic properties of these derivatives. Consequently, researchers are actively investigating< strong>Ethyl 4-bromothiophene-2-carboxylate-based scaffolds to identify new lead compounds with enhanced efficacy and reduced side effects.
Beyond its applications in medicinal chemistry, Ethyl 4-bromothiophene-2-carboxylate finds utility in materials science and agrochemical research. The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and conductive polymers. These materials are increasingly being used in flexible electronics and photovoltaic devices due to their tunable optoelectronic characteristics. Furthermore, the structural features of< strong>Ethyl 4-bromothiophene-2-carboxylate contribute to its role as an intermediate in synthesizing novel pesticides and herbicides that exhibit improved environmental profiles.
The synthesis of< strong>Ethyl 4-bromothiophene-2-carboxylate typically involves multi-step organic transformations starting from commercially available precursors such as thiophene or its halogenated analogs. Advanced synthetic methodologies have been developed to enhance yield and purity while minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions allow for efficient introduction of functional groups at specific positions on the thiophene ring. These methods align with green chemistry principles by promoting atom economy and reducing reliance on hazardous reagents.
In conclusion, Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3) represents a cornerstone compound in modern synthetic chemistry with far-reaching implications across pharmaceuticals, materials science, and agrochemicals. Its versatility stems from its unique structural features—combining a reactive bromine substituent with an ester functionality—which enable diverse chemical modifications. As research continues to uncover new applications for thiophene derivatives,< strong>Ethyl 4-bromothiophene-2-carboxylate will undoubtedly remain at the forefront of scientific innovation.
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